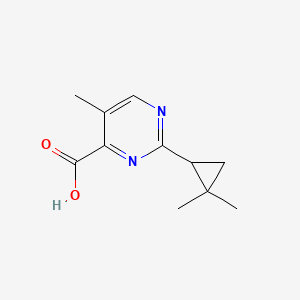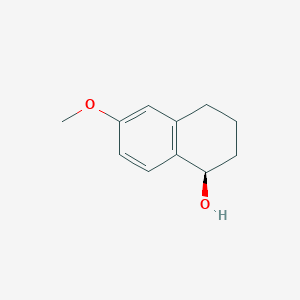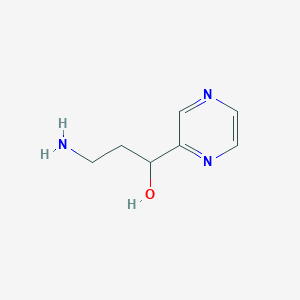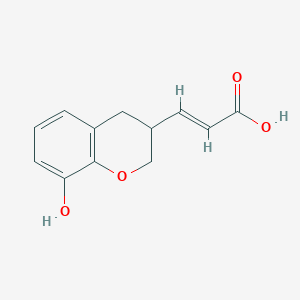
(2E)-3-(8-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound features a benzopyran core with a hydroxy group at the 8th position and a prop-2-enoic acid moiety attached to the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors such as salicylaldehyde and acetophenone derivatives under acidic or basic conditions.
Attachment of the Prop-2-enoic Acid Moiety: The final step involves the attachment of the prop-2-enoic acid moiety to the benzopyran core. This can be done through various coupling reactions, such as the Heck reaction or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group at the 8th position can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated carboxylic acid.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base for esterification or etherification reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of saturated carboxylic acid derivatives.
Substitution: Formation of esters or ethers.
科学的研究の応用
3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), reducing inflammation.
Antimicrobial Activity: It can disrupt the cell membrane of microorganisms, leading to their death.
類似化合物との比較
Similar Compounds
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Similar structure but lacks the prop-2-enoic acid moiety.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Similar core structure but with a methyl group instead of the prop-2-enoic acid moiety.
Trolox: A derivative of vitamin E with a similar benzopyran core but different substituents.
Uniqueness
3-(8-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is unique due to the presence of both the hydroxy group and the prop-2-enoic acid moiety, which confer distinct chemical and biological properties
特性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
(E)-3-(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12O4/c13-10-3-1-2-9-6-8(4-5-11(14)15)7-16-12(9)10/h1-5,8,13H,6-7H2,(H,14,15)/b5-4+ |
InChIキー |
CABWTLXDJLIHPC-SNAWJCMRSA-N |
異性体SMILES |
C1C(COC2=C1C=CC=C2O)/C=C/C(=O)O |
正規SMILES |
C1C(COC2=C1C=CC=C2O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


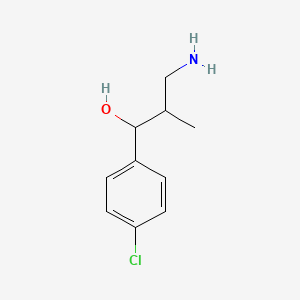
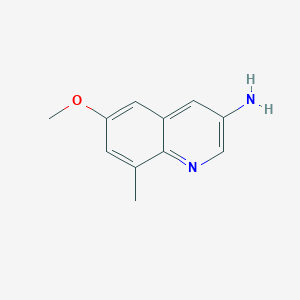
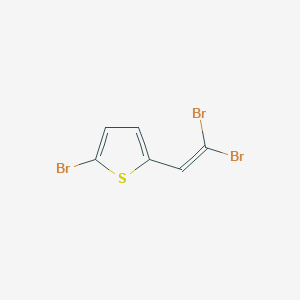
![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)
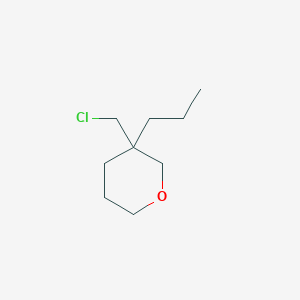
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)
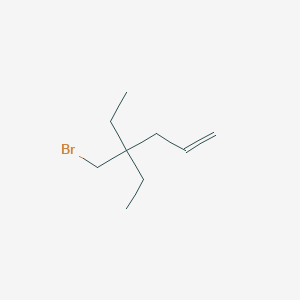
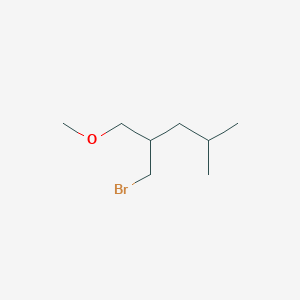
![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)
